molecular formula C12H15ClN6O B12997004 2-Chloro-1-(4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)ethan-1-one

2-Chloro-1-(4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)ethan-1-one

Cat. No.: B12997004
M. Wt: 294.74 g/mol
InChI Key: JPGVLMXSZAUQOW-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)ethan-1-one is a synthetic organic compound that belongs to the class of pyrazolopyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 1-methyl-1H-pyrazolo[3,4-d]pyrimidine with piperazine in the presence of a suitable base to form the intermediate compound. This intermediate is then reacted with 2-chloroacetyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce production costs. Techniques such as ultrasonic-assisted synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation reactions can produce oxidized forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets within the cell. The compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have confirmed the binding of the compound to the active site of CDK2, highlighting its potential as a targeted cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-(4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)ethan-1-one is unique due to its specific structure, which allows for selective inhibition of CDK2. This selectivity makes it a valuable tool for studying CDK2-related cellular processes and for developing targeted cancer therapies .

Properties

Molecular Formula

C12H15ClN6O

Molecular Weight

294.74 g/mol

IUPAC Name

2-chloro-1-[4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]ethanone

InChI

InChI=1S/C12H15ClN6O/c1-17-11-9(7-16-17)12(15-8-14-11)19-4-2-18(3-5-19)10(20)6-13/h7-8H,2-6H2,1H3

InChI Key

JPGVLMXSZAUQOW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)C(=O)CCl

Origin of Product

United States

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